8-Bromomethyl-4,4-difluoro-1,3,5,7-tetramethyl-4-bora-3A,4A-diaza-S-indacene
Overview
Description
This compound, also known as BODIPY 493/503 methyl bromide, is a green fluorescent dye . It is cell permeable and serves as a long-term staining agent . It is often used as a stain for neutral lipids and as a tracer for oil and other nonpolar lipids .
Molecular Structure Analysis
The molecular formula of this compound is C14H16BBrF2N2 . It has a molecular weight of 341.002 . The exact mass is 340.055786 .Scientific Research Applications
Fluorescence Sensing Properties
8-Bromomethyl-4,4-difluoro-1,3,5,7-tetramethyl-4-bora-3A,4A-diaza-S-indacene, as part of the BODIPY family, exhibits significant fluorescence properties. Studies have shown that BODIPY derivatives can act as pH-dependent fluorescent sensors. For instance, certain derivatives demonstrated OFF-ON-OFF type of pH-sensing due to photoinduced intramolecular electron transfer, highlighting their potential as fluorescent sensors in various fields including biological and chemical sensing (Chen et al., 2011).
Oligonucleotide Labeling
BODIPY derivatives have been used in oligonucleotide labeling. A specific analogue was transformed into a corresponding phosphoramidite and incorporated into oligodeoxyribonucleotides as a fluorescent reporter group. This application is particularly relevant in molecular biology for studying nucleic acid dynamics and interactions (Tram et al., 2011).
Spectroscopic Studies
BODIPY compounds, including the 8-Bromomethyl derivative, have been a subject of intensive spectroscopic studies. Their molecular structure significantly influences their spectroscopic properties, such as fluorescence. For instance, different molecular configurations can result in varied absorption bands and fluorescence emission, which is critical in applications like optical sensors and imaging agents (Chen et al., 2011).
Chemodosimeters for Ion Detection
BODIPY derivatives have been synthesized as chemodosimeters for specific ion detection. For example, a specific BODIPY compound was developed as a colorimetric and fluorescent chemodosimeter for fluoride ion, demonstrating the versatility of these compounds in environmental and analytical chemistry (Rao et al., 2010).
Organic Light Emitting Diodes (OLEDs)
The 8-Bromomethyl derivative, as part of the BODIPY family, finds application in OLED technology. BODIPY-based molecules have been incorporated as dopants in OLED devices, showcasing their potential in the development of energy-efficient lighting and display technologies (Hepp et al., 2004).
Photostability and Bioimaging
Certain BODIPY compounds have been synthesized for use in bioimaging due to their photostability and fluorescence properties. These characteristics make them suitable as biological fluorescent probes, providing valuable tools in medical diagnostics and research (Yang et al., 2015).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
8-(bromomethyl)-2,2-difluoro-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BBrF2N2/c1-8-5-10(3)19-13(8)12(7-16)14-9(2)6-11(4)20(14)15(19,17)18/h5-6H,7H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLSHPOSUMKVMAP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-]1(N2C(=CC(=C2C(=C3[N+]1=C(C=C3C)C)CBr)C)C)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BBrF2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.00 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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